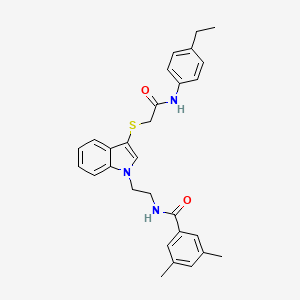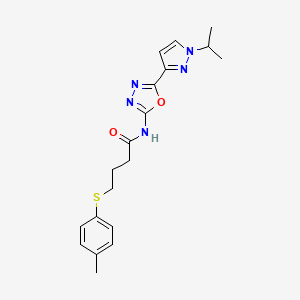
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a novel chemical entity that appears to be a hybrid molecule incorporating elements of oxadiazole and butanamide groups. While the specific compound is not directly mentioned in the provided papers, the synthesis and analysis of similar compounds with oxadiazole scaffolds and substituted phenyl butanamides have been reported .
Synthesis Analysis
The synthesis of related indole-based oxadiazole scaffolds involves a multi-step process. Initially, 4-(1H-indol-3-yl)butanoic acid is transformed into a series of intermediates, culminating in the formation of a nucleophile, which is then reacted with various electrophiles to yield the final oxadiazole scaffolds with N-(substituted-phenyl)butanamides . Although the exact synthesis of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is not detailed, it likely follows a similar synthetic route with appropriate modifications to incorporate the isopropyl-1H-pyrazol and p-tolylthio groups.
Molecular Structure Analysis
The molecular structure of compounds in this class is confirmed through spectral and elemental analysis. The presence of the oxadiazole ring suggests a planar structure that could facilitate interactions with biological targets. The indole-based compounds synthesized in the study were confirmed using these methods, and similar techniques would be applicable to the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the formation of the oxadiazole ring and subsequent reactions with electrophiles to introduce various substituents. The indole-based oxadiazole compounds were synthesized through a nucleophilic substitution reaction, which is a common strategy for constructing such molecules . The reactivity of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide would be influenced by the electron-withdrawing oxadiazole and the electron-donating substituted phenyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, the oxadiazole ring is known to confer rigidity to the molecular structure, which can affect the solubility and stability of the compound. The substituted phenyl group may also influence the lipophilicity of the molecule, which is important for its pharmacokinetic properties. The indole-based compounds were found to be potent urease inhibitors, suggesting that the oxadiazole and butanamide components contribute to the biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study on the synthesis of various derivatives, including pyrazole and 1,3,4-oxadiazole compounds, emphasizes the utility of these compounds in creating new chemical entities with potential antimicrobial activities. The research reported moderate antimicrobial activity for selected synthesized compounds, highlighting the synthetic versatility of these chemical frameworks (Farag, Kheder, & Mabkhot, 2009).
Another study involved the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from readily available compounds. The research aimed at modifying the lipophilicity of molecules to improve transport through cell wall barriers, evaluating in vitro anti-cancer activity. This showcases the potential of such compounds in medicinal chemistry and drug design (Maftei et al., 2016).
Biological Applications
Research on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides demonstrated immunomodulating activity, indicating the therapeutic potential of compounds in this class for enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Doria et al., 1991).
A study on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors illustrates the exploration of heterocyclic compounds for biological activities, highlighting the ongoing interest in developing new therapeutic agents based on these frameworks (Aziz‐ur‐Rehman et al., 2016).
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-13(2)24-11-10-16(23-24)18-21-22-19(26-18)20-17(25)5-4-12-27-15-8-6-14(3)7-9-15/h6-11,13H,4-5,12H2,1-3H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZIIBJYVLOIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=NN(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2501872.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
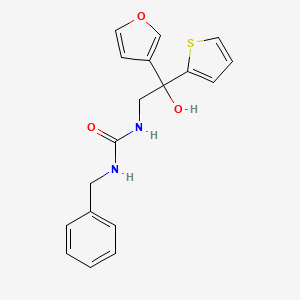
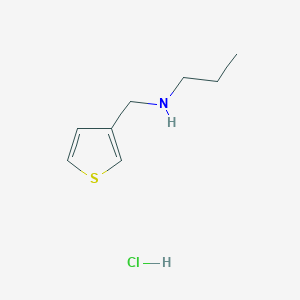


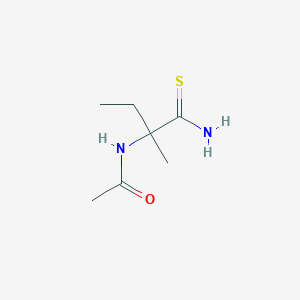
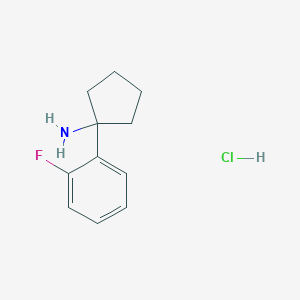
![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)
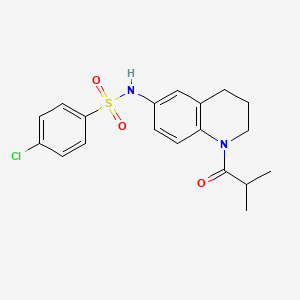

![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
